molecular formula C9H12BrN B168973 2-(Bromomethyl)-N,N-dimethylaniline CAS No. 117426-12-7

2-(Bromomethyl)-N,N-dimethylaniline

Cat. No.: B168973
CAS No.: 117426-12-7
M. Wt: 214.1 g/mol
InChI Key: JVDFBNUEGLXFRI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reactivity Patterns and Synthesis Applications

Reactivity Patterns of Dialkylaniline Radical Cations

N,N-Dimethylaniline participates in reactions with Cu2+ to form amine radical cations, which under specific conditions can undergo dimerization to form tetraalkylbenzidines or nucleophilic substitution yielding para-substituted dialkylanilines. Such reactions are pivotal in synthesizing various organic compounds, showcasing the versatility of dimethylaniline derivatives in organic synthesis (Kirchgessner, Sreenath, & Gopidas, 2006).

Synthesis of Complex Anilines

The preparation of 4-(2,6-dioxaspiro-4,4-dibromomethylcyclohexyl)-N,N-dimethylaniline from pentaerythritol and subsequent reactions illustrate the compound's role in synthesizing structurally complex anilines, which could have potential applications in material science and pharmaceuticals (Zhu, 2010).

Analytical and Mechanistic Insights

Electron-Transfer Stopped-Flow Method

The study of the electron-transfer reaction dynamics of 4-bromo-N, N-dimethylaniline cation radicals using the electron-transfer stopped-flow method provides insights into the spectrochemical analysis of electrogenerated cation radicals. This methodology is crucial for understanding the fundamental reactions in electrochemistry and material science (Oyama & Higuchi, 2002).

Solvent-Controlled Transformation

The reactivity of 2-bromomethyl-2-methylaziridines demonstrates how solvent choice significantly influences the reaction outcomes, enabling selective formation of functionalized aziridines or azetidines. Such findings are vital for the development of synthetic methodologies in organic chemistry (Stankovic et al., 2012).

Catalysis and Polymerization

Catalyst System for Aryl Chlorides and Amines Cross-Coupling

The development of efficient catalyst systems, such as the combination of P,N ligands with palladium complexes, for the cross-coupling of aryl chlorides and amines, including the use of 2-(bromomethyl)-N,N-dimethylaniline derivatives, underscores the importance of this chemical in facilitating complex organic transformations. This has broad implications for pharmaceuticals and material science (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).

Use in Photoinduced Block Copolymerization

N,N-Dimethylaniline end-functional polymers play a crucial role in photoinduced radical and radical-promoted cationic polymerization routes. This application is instrumental in developing new materials with tailored properties for advanced technological applications (Muftuoglu, Cianga, Yurteri, & Yagcı, 2004).

Mechanism of Action

Target of Action

For instance, brominated flame retardants have been reported to target organobromine

Mode of Action

Bromomethyl groups in other compounds have been reported to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This suggests that 2-(Bromomethyl)-N,N-dimethylaniline might interact with DNA in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound’s potential to interact with DNA suggests it might affect pathways related to DNA replication and repair, but this is speculative and requires further investigation.

Pharmacokinetics

Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism . These models depict the body as two pharmacokinetic compartments (the central and the peripheral compartments), and movement from one compartment to the other follows first-order kinetics

Result of Action

Bromomethyl groups in other compounds have been reported to cause dna damage . This suggests that this compound might have genotoxic effects, but this needs to be confirmed with further studies.

Action Environment

Environmental factors can significantly impact the action of other brominated compounds

Properties

IUPAC Name

2-(bromomethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDFBNUEGLXFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557091
Record name 2-(Bromomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117426-12-7
Record name 2-(Bromomethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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